Product packaging for 6-(Benzylthio)benzothiophene(Cat. No.:)

6-(Benzylthio)benzothiophene

Cat. No.: B13712477
M. Wt: 256.4 g/mol
InChI Key: SHKUSSMHANDKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(Benzylthio)benzothiophene is a high-purity chemical reagent offered for Research Use Only (RUO), specifically designed for scientific investigations and not for use in diagnostic procedures or personal applications . This compound is built on the benzothiophene molecular scaffold, a structure of significant interest in medicinal chemistry and materials science. Benzothiophene derivatives demonstrate a broad spectrum of bioactive properties . Recent research highlights their potential as a core structure in developing new antibacterial agents, with some derivatives showing promising activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the benzothiophene core is a valuable building block in organic electronic materials. Its π-conjugated system allows for efficient charge transport, making it and its derivatives, such as BTBT (benzothienobenzothiophene), prominent in the development of organic field-effect transistors (OFETs) and other optoelectronic devices . The specific substitution at the 6-position with a benzylthio group may be explored to modulate the compound's electronic properties, solubility, or binding affinity in various research contexts. Researchers can utilize this compound as a key intermediate for further chemical synthesis or as a standard in analytical studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12S2 B13712477 6-(Benzylthio)benzothiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12S2

Molecular Weight

256.4 g/mol

IUPAC Name

6-benzylsulfanyl-1-benzothiophene

InChI

InChI=1S/C15H12S2/c1-2-4-12(5-3-1)11-17-14-7-6-13-8-9-16-15(13)10-14/h1-10H,11H2

InChI Key

SHKUSSMHANDKKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC3=C(C=C2)C=CS3

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 6 Benzylthio Benzothiophene

Transformations at the Thioether Linkage

The thioether bond in 6-(benzylthio)benzothiophene is a key site for various chemical transformations, including oxidation, cleavage, and reactions involving the sulfur atom's lone pairs.

Oxidation Reactions (e.g., to Sulfoxides and Sulfones)

The sulfur atom of the benzylthio group in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidation reactions are typically achieved using common oxidizing agents. For instance, the conversion of a thioether to a sulfoxide can be accomplished using reagents like meta-chloroperoxybenzoic acid (m-CPBA) nih.gov. Further oxidation to the sulfone can be achieved with stronger oxidizing agents or by adjusting the reaction conditions, such as using an excess of the oxidizing agent researchgate.netnih.gov.

Table 1: Oxidation Reactions of Thioether Linkages

Starting Material Product Reagent Reference
Thioether Sulfoxide m-CPBA nih.gov
Thioether Sulfone Excess oxidizing agent researchgate.netnih.gov
Benzothiophene (B83047) Benzothiophene sulfone H₂O₂ and P₂O₅ researchgate.net
Alkylaryl sulfides Sulfoxides Escherichia coli expressing styrene (B11656) monooxygenase nih.gov

Cleavage and Desulfurization of the Benzylthio Group

The cleavage of the carbon-sulfur bond in the benzylthio group represents a desulfurization reaction. While chemical methods for the direct cleavage of an aryl-S-benzyl bond can be challenging, biodesulfurization processes have been studied for related benzothiophene structures. These processes often involve the enzymatic oxidation of the sulfur atom within the benzothiophene ring, followed by a series of hydrolytic and rearrangement steps that ultimately lead to the cleavage of C-S bonds nih.govresearchgate.net. For instance, certain bacterial strains like Gordonia and Rhodococcus have been shown to desulfurize benzothiophene and its derivatives nih.govjmbfs.orgnih.gov. This biological approach, however, focuses on the degradation of the entire thiophene (B33073) moiety rather than the specific cleavage of an exocyclic benzylthio group.

Nucleophilic and Electrophilic Reactions at Sulfur

The sulfur atom in the benzylthio group possesses lone pairs of electrons, rendering it nucleophilic. It can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. Conversely, the sulfur atom can also be the target of electrophilic attack, particularly in the context of its oxidation, as discussed previously. The formation of a sulfonium salt can activate the adjacent benzylic and benzothiophene moieties towards further reactions.

Reactivity of the Benzothiophene Heterocyclic Core

The benzothiophene ring system is aromatic and undergoes reactions typical of aromatic compounds, with the 6-benzylthio substituent influencing the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzothiophenes. The position of substitution on the benzothiophene ring is directed by the existing substituents. In the case of an unsubstituted benzothiophene, electrophilic attack generally occurs at the 3-position. However, the presence of a substituent on the benzene (B151609) ring, such as the 6-benzylthio group, will influence the position of further substitution.

The sulfur atom of the thioether is an ortho-, para-director. Therefore, the 6-benzylthio group is expected to direct incoming electrophiles to the positions ortho and para to itself on the benzene ring of the benzothiophene nucleus. This would suggest a preference for substitution at the 5- and 7-positions. However, the inherent reactivity of the thiophene ring must also be considered. It has been observed that electrophilic substitution on a benzothiophene derivative can occur at the 6-position nih.gov. The regioselectivity of EAS reactions is a result of the interplay between the directing effects of the substituent and the intrinsic reactivity of the heterocyclic core rsc.orglibretexts.org.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzenes

Substituent Type Directing Effect Influence on Reactivity
Activating groups ortho-, para- Increases rate of reaction

Cross-Coupling Reactions (e.g., Suzuki, Stille) for Further Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for the functionalization of aromatic rings. To perform these reactions on this compound, a leaving group, typically a halide, is required on the benzothiophene core. For instance, a 6-halobenzothiophene could be coupled with a variety of organometallic reagents to introduce new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which utilizes boronic acids or esters, and the Stille coupling, which employs organotin reagents, are widely used for the synthesis of complex organic molecules nih.govrsc.org. The presence of the 6-benzylthio group is expected to be compatible with the conditions of many cross-coupling reactions, allowing for the synthesis of a diverse range of functionalized benzothiophene derivatives. The electronic and steric properties of the benzylthio group may influence the efficiency of the catalytic cycle.

Annulation and Ring-Fused Product Formation

No specific examples or data tables of annulation reactions starting from this compound are available.

Chemoselectivity and Regioselectivity in Reactions of this compound

There are no documented studies investigating the chemoselective or regioselective outcomes of reactions involving this specific compound.

Elucidation of Reaction Mechanisms (e.g., Radical Pathways, Cycloadditions)

Mechanistic investigations, including the exploration of radical or cycloaddition pathways, have not been reported for this compound.

A table of mentioned compounds is provided below as requested, although the primary subject could not be detailed.

Computational and Theoretical Investigations of 6 Benzylthio Benzothiophene

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 6-(Benzylthio)benzothiophene. These calculations provide a detailed picture of electron distribution and energy levels, which are crucial determinants of the molecule's chemical and physical properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiophene (B83047) ring system and the sulfur atom of the thioether linkage, which possess lone pairs of electrons. The LUMO, conversely, is likely distributed across the antibonding π-orbitals of the aromatic benzothiophene and benzyl (B1604629) rings. The presence of the sulfur heteroatom and the extended π-conjugation in the benzothiophene moiety generally leads to a relatively high-lying HOMO and a low-lying LUMO compared to non-heterocyclic aromatic compounds.

A smaller HOMO-LUMO gap signifies that less energy is required to excite an electron from the ground state, suggesting higher chemical reactivity and lower kinetic stability. aip.org In substituted benzothiophenes, the nature and position of the substituent can significantly modulate this gap. researchgate.net For instance, electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level, both of which can lead to a smaller energy gap. rsc.org Based on analogous benzothiophene derivatives, the HOMO-LUMO gap for this compound can be estimated through DFT calculations, typically using functionals like B3LYP with a suitable basis set such as 6-31G(d,p).

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)

Parameter Predicted Energy (eV)
HOMO -5.8 to -6.2
LUMO -1.5 to -1.9
HOMO-LUMO Gap 4.0 to 4.6

Note: These values are illustrative and would require specific DFT calculations for precise determination.

The charge distribution within this compound governs its intermolecular interactions and is a key factor in its reactivity. An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. walisongo.ac.id

In this compound, regions of negative electrostatic potential are expected around the sulfur atoms (both in the thiophene (B33073) ring and the thioether linkage) due to their higher electronegativity and lone pairs of electrons. These areas represent likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential are anticipated around the hydrogen atoms. The aromatic rings will exhibit a nuanced potential surface, with the π-electron clouds creating a region of negative potential above and below the plane of the rings.

Computational methods can quantify this charge distribution through various population analysis schemes (e.g., Mulliken, Natural Bond Orbital [NBO]). NBO analysis, in particular, provides a chemically intuitive picture of bonding and charge distribution. walisongo.ac.id The ESP map is crucial for understanding non-covalent interactions, such as π-π stacking or interactions with biological receptors. chemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible benzylthio group introduces conformational complexity to the otherwise rigid benzothiophene core. The rotational freedom around the C-S and S-CH₂ bonds allows the molecule to adopt various spatial arrangements.

Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to their interconversion. This can be achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. For a molecule like this compound, this would involve exploring the rotational landscape of the benzyl group relative to the benzothiophene plane. The most stable conformers will likely be those that minimize steric hindrance between the benzyl group and the benzothiophene moiety.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. scispace.com By simulating the atomic motions at a given temperature, MD can explore the accessible conformational space and reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent). MD simulations can also provide insights into the flexibility and vibrational modes of the molecule, which are important for understanding its interactions with other molecules and its spectroscopic properties.

Prediction of Reactivity and Selectivity via Computational Metrics

Computational chemistry offers a suite of metrics derived from quantum chemical calculations to predict the reactivity and selectivity of molecules. For this compound, these metrics can help identify the most likely sites for chemical reactions.

Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be calculated from the HOMO and LUMO energies. mdpi.com These parameters provide a general indication of the molecule's propensity to donate or accept electrons. A lower chemical hardness, for instance, suggests higher reactivity.

Local reactivity descriptors, such as the Fukui functions and local softness, can predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For electrophilic attack on this compound, the sites with the highest HOMO density, likely the carbon atoms of the benzothiophene ring and the sulfur atoms, would be predicted as the most reactive. The precise regioselectivity of such reactions on the benzothiophene ring is known to be sensitive to the reaction conditions and the nature of the electrophile. researchgate.net

Table 2: Predicted Global Reactivity Descriptors for this compound (Illustrative Data)

Descriptor Definition Predicted Value (eV)
Ionization Potential (I) -EHOMO 5.8 - 6.2
Electron Affinity (A) -ELUMO 1.5 - 1.9
Electronegativity (χ) (I + A) / 2 3.65 - 4.05
Chemical Hardness (η) (I - A) / 2 2.0 - 2.3

Note: These values are illustrative and derived from the predicted FMO energies.

Computational Elucidation of Reaction Pathways and Transition States

Beyond predicting reactivity at specific sites, computational methods can be employed to explore the entire potential energy surface of a chemical reaction involving this compound. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and transition states.

By calculating the energies of reactants, products, intermediates, and transition states, a reaction profile can be constructed. The height of the energy barrier at the transition state determines the reaction rate. For example, the mechanism of electrophilic substitution on the benzothiophene ring can be computationally modeled to determine the preferred substitution position (e.g., C2, C3, C4, or C7) by comparing the activation energies for each pathway. Such studies on related benzothiophene systems have shown that monosubstitution often preferentially occurs at the 2-position. researchgate.net

These calculations are computationally intensive but provide a deep understanding of the factors controlling the reaction outcome, such as electronic and steric effects.

In Silico Structure-Activity Relationship (SAR) Studies for Biological Interactions

Given that benzothiophene derivatives are prevalent in medicinal chemistry, in silico methods are valuable for predicting the potential biological activity of this compound. nih.govijpsjournal.com Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological activity.

In silico SAR can be approached through molecular docking, which predicts the binding mode and affinity of a molecule to the active site of a biological target, such as an enzyme or receptor. For this compound, this would involve docking the molecule into the binding pockets of various proteins to identify potential biological targets. The predicted binding energy can serve as an initial estimate of its inhibitory or activating potential.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These are statistical models that correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined biological activities of a series of related compounds. While no specific QSAR models for this compound exist, its calculated descriptors could be used to predict its activity based on existing models for related heterocyclic compounds. researchgate.net

Through these computational approaches, a comprehensive theoretical understanding of this compound can be established, guiding further experimental studies and potential applications in materials science and medicinal chemistry.

Potential Applications and Interdisciplinary Research Directions Excluding Clinical Human Trials

Role as a Privileged Scaffold in Pre-Clinical Drug Discovery

There is no available literature that identifies or discusses 6-(Benzylthio)benzothiophene as a "privileged scaffold" in drug discovery. While the broader benzothiophene (B83047) core is found in many biologically active compounds, the specific contribution and significance of the 6-benzylthio substitution have not been explored in this context.

Application as a Building Block in Complex Molecular Architectures

No studies have been found that specifically utilize this compound as a key building block for the synthesis of more complex molecules. Its synthetic routes and reactivity patterns as a precursor in organic synthesis are not detailed in the literature.

Materials Science Applications

There is no research available on the electronic properties of this compound or its potential application as an organic semiconductor.

The incorporation of this compound into Covalent Organic Frameworks has not been reported.

Ligand Design in Catalysis and Coordination Chemistry

The use of this compound as a ligand in catalysis or coordination chemistry is not described in the scientific literature.

Exploration of Photophysical Properties for Sensor or Imaging Applications

There are no studies detailing the photophysical properties (such as absorption, emission, and quantum yield) of this compound, nor are there any reports on its application in chemical sensors or bio-imaging.

Future Research Directions and Unexplored Avenues for 6 Benzylthio Benzothiophene

Development of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the development of pharmaceuticals where different enantiomers can have vastly different biological activities. While various methods exist for the synthesis of benzothiophene (B83047) derivatives, the development of asymmetric methodologies for 6-(benzylthio)benzothiophene remains a significant area for future research. nih.govbenthamdirect.com

Future efforts could focus on the application of transition metal-catalyzed cross-coupling reactions using chiral ligands to introduce the benzylthio group enantioselectively. Another promising avenue is the use of chiral organocatalysts to control the stereochemistry during the formation of the benzothiophene ring or the introduction of the sulfur-containing substituent. mdpi.com The development of such methods would provide access to chiral derivatives of this compound, enabling the investigation of their stereospecific interactions with biological targets.

A recent study on the asymmetric transformation of thiophene (B33073) motifs utilized vinylidene ortho-quinone methide intermediates to obtain axially chiral naphthyl-benzothiophene derivatives with high yields and excellent enantioselectivities. rsc.org This approach could potentially be adapted for the synthesis of chiral this compound derivatives.

Synthetic ApproachPotential Catalyst/ReagentDesired Outcome
Asymmetric Cross-CouplingPalladium or Copper with Chiral LigandsEnantioselective formation of the C-S bond
OrganocatalysisChiral Phosphoric Acids or AminesStereocontrolled cyclization or substitution
Chiral Pool SynthesisStarting from enantiopure precursorsAccess to specific enantiomers

Advanced Spectroscopic Characterization for Deeper Mechanistic Understanding

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Advanced spectroscopic techniques can provide detailed insights into their molecular geometry, electronic structure, and intermolecular interactions.

Future research should employ a combination of experimental and computational spectroscopic methods. Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as HSQC and HMBC, can be used to unambiguously assign the proton and carbon signals, especially for more complex derivatives. X-ray crystallography will be invaluable for determining the solid-state conformation and packing of these molecules, revealing key intermolecular interactions such as π-π stacking and S-H/π interactions. acs.org

Furthermore, computational methods like Density Functional Theory (DFT) can be used to predict spectroscopic properties and to understand the electronic transitions observed in UV-Vis and fluorescence spectroscopy. nih.gov This combined approach will lead to a deeper mechanistic understanding of how structural modifications influence the observed properties.

Spectroscopic TechniqueInformation Gained
2D NMR (HSQC, HMBC)Unambiguous assignment of 1H and 13C NMR signals
X-ray CrystallographySolid-state conformation, packing, and intermolecular interactions
UV-Vis and Fluorescence SpectroscopyElectronic transitions and photophysical properties
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups mdpi.com

Integration into Novel Supramolecular Assemblies

The ability of molecules to self-assemble into well-defined nanostructures is a key principle in the development of advanced materials. The planar benzothiophene core and the aromatic benzyl (B1604629) group in this compound make it an excellent candidate for integration into novel supramolecular assemblies. researchgate.net

Future research could explore the self-assembly of this compound and its derivatives into structures such as nanowires, nanoribbons, and liquid crystals. researchgate.netbilkent.edu.truh.edu The interplay of π-π stacking interactions from the aromatic rings and van der Waals forces from the alkyl chains of derivatives can be tuned to control the morphology of the resulting assemblies. nih.gov These supramolecular structures could find applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net

The introduction of specific functional groups, such as hydrogen bond donors and acceptors, could be used to direct the self-assembly process and create more complex and functional architectures. nih.gov

Supramolecular StructurePotential ApplicationDriving Forces for Assembly
Nanowires/NanoribbonsOrganic Electronics (e.g., OFETs)π-π stacking, van der Waals interactions
Liquid CrystalsDisplay TechnologiesAnisotropic molecular shape, intermolecular forces
GelsSmart Materials, Drug DeliveryEntanglement of self-assembled fibrillar networks

Targeting New Biological Pathways and Disease Models (In Vitro)

Benzothiophene derivatives have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antidiabetic properties. nih.govbenthamdirect.com This provides a strong rationale for exploring the potential of this compound and its derivatives against new biological pathways and in various disease models.

Future in vitro studies should focus on screening this compound and a library of its derivatives against a diverse panel of biological targets. For instance, based on the known anticancer activity of other benzothiophenes, new derivatives could be evaluated for their ability to inhibit specific kinases or to target pathways like the RhoA/ROCK pathway. researchgate.netnih.gov Similarly, the potential of these compounds as inhibitors of enzymes such as monoamine oxidases (MAOs) could be investigated for applications in neurodegenerative diseases. uniroma1.it

The development of structure-activity relationships (SAR) will be crucial in guiding the design of more potent and selective compounds. This involves systematically modifying the structure of this compound and evaluating the effect of these changes on its biological activity.

Biological Target/PathwayPotential Therapeutic AreaRationale
Kinases (e.g., STAT3)Cancer bohrium.comKnown anticancer activity of benzothiophenes
Monoamine Oxidases (MAOs)Neurodegenerative DiseasesStructural similarities to known MAO inhibitors
α-AmylaseDiabetesAntidiabetic potential of benzothiophene derivatives nih.gov
Bacterial EnzymesInfectious DiseasesAntibacterial activity of related heterocyclic compounds

Computational Design of Functionalized Derivatives with Enhanced Properties

Computational chemistry and machine learning are powerful tools for the rational design of new molecules with desired properties, accelerating the discovery process and reducing experimental costs. mdpi.com These approaches can be applied to design functionalized derivatives of this compound with enhanced biological or material properties.

Future research in this area could involve the use of quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives based on their physicochemical properties. nih.gov Molecular docking studies can be employed to predict the binding modes of these compounds with specific biological targets, providing insights for the design of more potent inhibitors. nih.gov

For materials science applications, DFT calculations can be used to predict the electronic properties, such as the HOMO-LUMO gap, of new derivatives to identify promising candidates for organic electronic devices. mdpi.commdpi.com Machine learning models, trained on existing data, can further accelerate the screening of large virtual libraries of compounds. mdpi.com

Computational MethodApplicationDesired Outcome
QSARDrug DiscoveryPrediction of biological activity
Molecular DockingDrug DiscoveryPrediction of binding modes and affinities
DFTMaterials SciencePrediction of electronic and optical properties
Machine LearningMaterials and Drug DiscoveryHigh-throughput screening of virtual libraries

Q & A

What are the common synthetic routes for 6-(Benzylthio)benzothiophene, and how do reaction conditions influence product purity?

Level : Basic
Answer :
Synthesis typically involves multi-step substitution reactions on the benzothiophene core. A benzylthio group (-S-CH2C6H5) is introduced via nucleophilic substitution or coupling reactions. Key steps include:

  • Halogenation : Pre-functionalizing the benzothiophene at the 6-position with a halogen (e.g., bromine or iodine) to enable thiol substitution .
  • Thiolation : Reacting with benzylthiol (C6H5CH2SH) under controlled conditions (e.g., using bases like NaH or catalysts such as CuI) to form the benzylthio linkage .
  • Purification : Column chromatography or recrystallization ensures high purity, as residual reactants or byproducts (e.g., disulfides) can complicate downstream applications .
    Critical Factors :
  • Temperature : Excess heat may degrade sulfur-containing intermediates.
  • Inert Atmosphere : Prevents oxidation of thiols to disulfides.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize the structural integrity of this compound derivatives?

Level : Basic
Answer :

  • 1H/13C NMR :
    • The benzylthio group shows distinct signals: aromatic protons (δ 7.2–7.4 ppm), methylene protons (δ ~4.3 ppm), and sulfur-adjacent carbons (δ 35–45 ppm) .
    • Use deuterated solvents (e.g., CDCl3) to avoid interference.
  • IR Spectroscopy :
    • Confirm S-C bonds via stretching vibrations (600–700 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹) .
  • Mass Spectrometry (HRMS) :
    • Validate molecular weight and isotopic patterns, particularly for sulfur (32S/34S) .
      Methodological Tip : Cross-reference with computational predictions (e.g., DFT) to resolve ambiguous peaks .

What computational methods are employed to predict the electronic properties of benzothiophene derivatives, and how do they correlate with experimental data?

Level : Advanced
Answer :

  • DFT Calculations :
    • Predict dipole moments, HOMO-LUMO gaps, and charge distribution. For example, MP2/6-311G** methods accurately model benzothiophene’s electronic structure .
  • Molecular Dynamics (MD) :
    • Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
  • Validation :
    • Experimental UV-Vis spectra and X-ray crystallography data confirm computational predictions. Discrepancies often arise from solvent effects or crystal packing .
      Case Study : The dipole moment of dibenzothiophene derivatives calculated via MP2 aligns with experimental values (μ = 1.2–1.5 D) .

How do substitution patterns on the benzothiophene core affect biological activity, and what in vitro assays are most effective for screening?

Level : Advanced
Answer :

  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., -NO2) enhance binding to redox-active enzymes, while bulky substituents (e.g., benzylthio) improve membrane permeability .
  • Assays :
    • Antimicrobial : Broth microdilution (MIC values) against Gram-positive/negative strains.
    • Anticancer : MTT assays to measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity) using ATP analogs .
      Data Interpretation : Compare IC50 values across derivatives to identify optimal substituents .

What strategies mitigate data contradictions in reaction yield optimization studies for sulfur-containing heterocycles like this compound?

Level : Advanced
Answer :

  • Controlled Variables :
    • Standardize solvents, catalysts, and temperature to reduce batch-to-batch variability .
  • Analytical Rigor :
    • Use internal standards (e.g., anthracene) in HPLC to quantify yields accurately .
  • Mechanistic Studies :
    • Probe side reactions (e.g., disulfide formation) via LC-MS or in situ IR .
      Case Study : Inconsistent yields in benzothiophene iodination were resolved by optimizing stoichiometry (1.1 eq I2) and reaction time (2 h) .

How does the presence of a benzylthio group influence the photophysical properties of benzothiophene derivatives in materials science applications?

Level : Advanced
Answer :

  • Fluorescence Modulation :
    • The benzylthio group extends conjugation, red-shifting absorption/emission spectra (e.g., λem ~450 nm vs. ~400 nm for unsubstituted benzothiophene) .
  • Quantum Yield (QY) :
    • Bulky substituents reduce aggregation-caused quenching (ACQ), enhancing QY in polymer matrices .
  • Machine Learning (ML) :
    • Train ML models on experimental spectral datasets to predict emission maxima for new derivatives .
      Application : Design OLEDs or sensors by tuning substituents for desired λem and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.